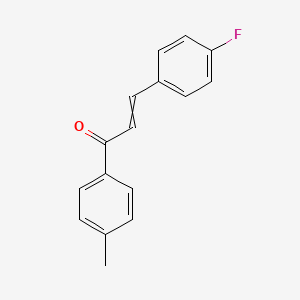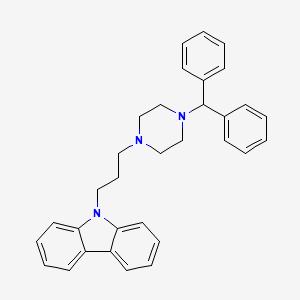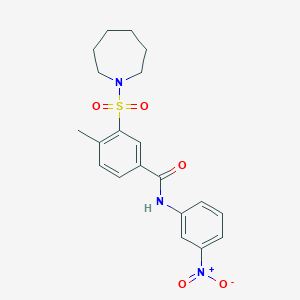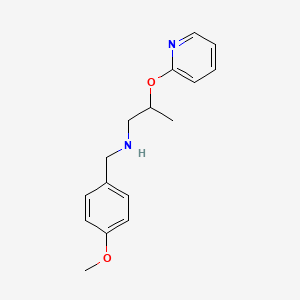
1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a butan-2-yl group and a 4-nitrobenzyl group attached to the piperazine ring, making it a unique and interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of 1-(Butan-2-yl)piperazine with 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amino group from the nitro group.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1-(Butan-2-yl)piperazine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
4-(4-Nitrobenzyl)piperazine: Lacks the butan-2-yl group, which may affect its biological activity and chemical reactivity.
1-(Butan-2-yl)-4-benzylpiperazine: Lacks the nitro group, which may reduce its potential for bioreduction and cytotoxicity.
Uniqueness
1-(Butan-2-yl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the butan-2-yl and 4-nitrobenzyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
1-butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-4-6-15(7-5-14)18(19)20/h4-7,13H,3,8-12H2,1-2H3 |
InChI 键 |
VENMOMFMTGMFAA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B15154207.png)

![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)

![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)
